molecular formula C19H20BrN3OS2 B4577098 3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole

3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B4577098
M. Wt: 450.4 g/mol
InChI Key: BNJSWSBVOPSYRC-UHFFFAOYSA-N
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Description

3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole is a complex organic compound that features a triazole ring, a bromobenzyl group, a methylthiophene moiety, and a tetrahydrofuran substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable nucleophile.

    Attachment of the Methylthiophene Moiety: The methylthiophene group can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable palladium catalyst.

    Incorporation of the Tetrahydrofuran Substituent: The tetrahydrofuran group can be introduced through an alkylation reaction using tetrahydrofuran and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide, thiourea, or primary amines can be employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

    Drug Development: Its unique structure could be explored for potential therapeutic applications, including anti-cancer or anti-inflammatory drugs.

Industry

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which 3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating certain biological pathways.

    Catalytic Activity: As a ligand, it can stabilize transition metal complexes, facilitating various catalytic transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole is unique due to its combination of a triazole ring, bromobenzyl group, methylthiophene moiety, and tetrahydrofuran substituent. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(5-methylthiophen-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3OS2/c1-13-9-15(12-25-13)18-21-22-19(23(18)10-17-3-2-8-24-17)26-11-14-4-6-16(20)7-5-14/h4-7,9,12,17H,2-3,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJSWSBVOPSYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2=NN=C(N2CC3CCCO3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole
Reactant of Route 4
3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole
Reactant of Route 6
3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole

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